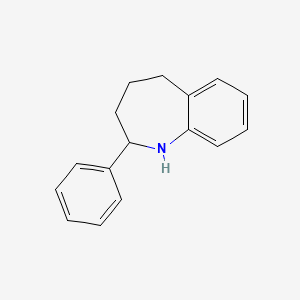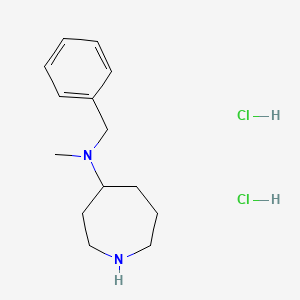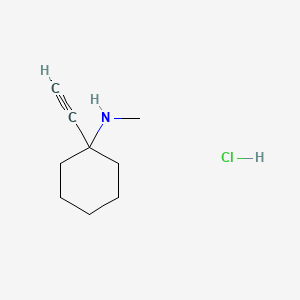
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a cyclohexane ring, which is further bonded to an amine group
Preparation Methods
The synthesis of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride typically involves several steps. One common method is the alkylation of cyclohexanone with an ethynyl group, followed by the introduction of the amine group through reductive amination. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Scientific Research Applications
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:
1-ethynyl-1-cyclohexanol: This compound has a similar structure but lacks the amine group, making it less versatile in biological applications.
1-ethyl-N-methylcyclopropan-1-amine hydrochloride: This compound has a different ring structure, which affects its chemical reactivity and biological activity. The unique combination of the ethynyl group and the amine group in this compound makes it particularly valuable for research and development in various fields.
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1-ethynyl-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(10-2)7-5-4-6-8-9;/h1,10H,4-8H2,2H3;1H |
InChI Key |
VRMXVQNGDDXPAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


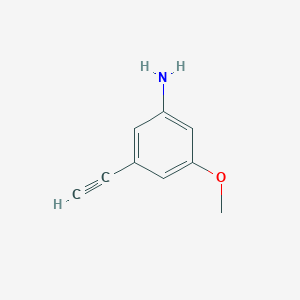
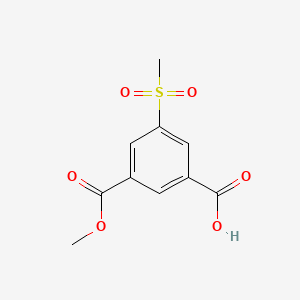
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
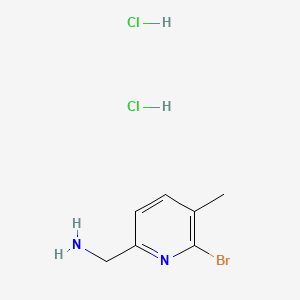
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
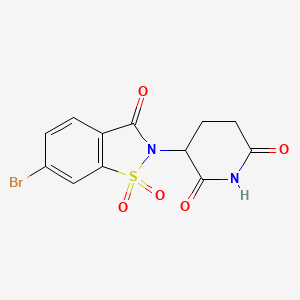
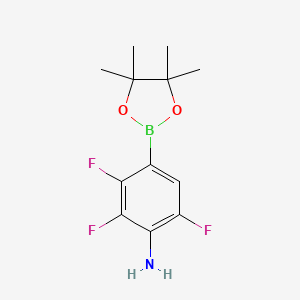
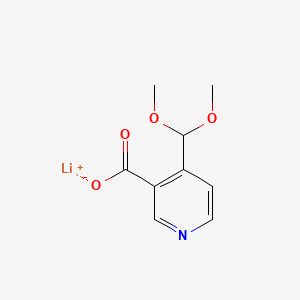
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

